molecular formula C20H26N2O4 B5115578 ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate

ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate

Cat. No. B5115578
M. Wt: 358.4 g/mol
InChI Key: GUGSOFJZMINLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as DMQD-ethyl ester, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a variety of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester is not fully understood, but it is believed to involve the binding of the compound to specific targets within cells. This binding can lead to changes in cellular signaling pathways and can affect various cellular processes.
Biochemical and Physiological Effects:
ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester has been found to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester in lab experiments is its high fluorescence intensity and photostability, which make it an ideal candidate for use in fluorescence microscopy and imaging. However, there are also some limitations to using this compound, such as its relatively high cost and the need for specialized equipment to perform fluorescence imaging experiments.

Future Directions

There are many potential future directions for research involving ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester. Some possible areas of study include:
1. The development of new synthetic methods for producing ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester in a more cost-effective and efficient manner.
2. The identification of new cellular targets for ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester, which could lead to the discovery of new biological pathways and processes.
3. The investigation of the potential therapeutic applications of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester, such as in the treatment of neurodegenerative diseases.
4. The development of new imaging techniques that utilize ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester to visualize cellular processes in real-time.
Conclusion:
In conclusion, ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester is a synthetic compound that has many potential applications in scientific research. Its high fluorescence intensity and photostability make it an ideal candidate for use in fluorescence microscopy and imaging, and its interesting biochemical and physiological effects make it a promising target for future research. With continued study and development, ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester may prove to be a valuable tool for understanding the complexities of biological systems.

Synthesis Methods

The synthesis of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester involves the reaction of 6,8-dimethoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and ethyl chloroformate. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and has been used in numerous studies to produce ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester in high yields and purity.

Scientific Research Applications

Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for imaging biological systems. ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate ester has been found to exhibit high fluorescence intensity and excellent photostability, making it an ideal candidate for use in fluorescence microscopy and imaging.

properties

IUPAC Name

ethyl 1-(6,8-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-26-20(23)14-6-8-22(9-7-14)18-10-13(2)16-11-15(24-3)12-17(25-4)19(16)21-18/h10-12,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGSOFJZMINLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C(C=C3OC)OC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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